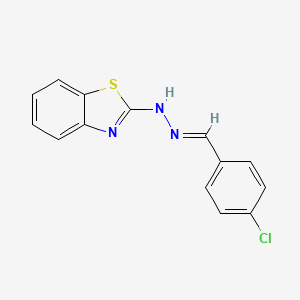

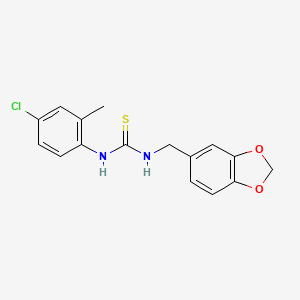

4-chlorobenzaldehyde 1,3-benzothiazol-2-ylhydrazone

描述

Synthesis Analysis

4-Chlorobenzaldehyde can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . It will react with malononitrile to form 4-chlorobenzylidenylmalononitrile . 4-Chlorobenzaldehyde reacts with benzylamine to produce N - (4-chlorobenzylidenyl)benzylamine .Molecular Structure Analysis

The molecular structure of 4-Chlorobenzaldehyde is available in various databases . The chemical formula is C7H5ClO .Chemical Reactions Analysis

4-Chlorobenzaldehyde reacts with benzylamine to produce N - (4-chlorobenzylidenyl)benzylamine . It can also react with malononitrile to form 4-chlorobenzylidenylmalononitrile .Physical And Chemical Properties Analysis

4-Chlorobenzaldehyde has a molar mass of 140.57 g/mol . It has a melting point of 47.5 °C and a boiling point of 213.5 °C . It is sensitive to exposure to air .科学研究应用

Organic Synthesis

4-Chlorobenzaldehyde, a component of the compound, is used in organic synthesis . It is a crucial compound in medicinal chemistry, facilitating the development of diverse pharmacological agents .

Synthesis of Pyrazoline Derivatives

One significant application of 4-Chlorobenzaldehyde in medicinal chemistry is its role in the synthesis of pyrazoline derivatives . These derivatives are noted for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties .

Synthesis of Dihydroquinolone Derivatives

4-Chlorobenzaldehyde has been used in the synthesis of dihydroquinolone derivatives . These compounds function as negative allosteric modulators of the NMDA receptor, which are important in neurological pathways associated with diseases like Alzheimer’s and Parkinson’s .

Development of Enantiomerically Pure Substances

4-Chlorobenzaldehyde contributes to the development of enantiomerically pure substances . This selectivity is crucial for reducing side effects and improving the efficacy of drugs .

Enhancement of Electron-Withdrawing Capability

By incorporating 4-Chlorobenzaldehyde into the molecular structure, researchers can enhance the electron-withdrawing capability of the benzene ring . This is crucial for increasing the reactivity of the molecule towards nucleophilic attack, thereby facilitating the formation of more complex structures .

Environmental Considerations

Despite its many applications, 4-Chlorobenzaldehyde is classified as toxic to aquatic life . This highlights the need for environmental protection measures when handling and using this compound .

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with the target being dpre1 .

Mode of Action

It is known that 4-chlorobenzaldehyde can react with malononitrile to form 4-chlorobenzylidenylmalononitrile . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Result of Action

安全和危害

属性

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S/c15-11-7-5-10(6-8-11)9-16-18-14-17-12-3-1-2-4-13(12)19-14/h1-9H,(H,17,18)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWULWONUYQQCB-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430074 | |

| Record name | STK638329 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole | |

CAS RN |

33119-82-3 | |

| Record name | NSC45090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK638329 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)

![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)

![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)

![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)

![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)

![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)